4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide
CAS No.: 1799412-44-4
VCID: VC2721100
Molecular Formula: C17H10ClF2N3O2S2
Molecular Weight: 425.9 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide is a synthetic organic compound belonging to the class of benzenesulfonamides. This class of compounds is known for exhibiting a wide range of biological activities, making them valuable tools in various scientific research fields, particularly in medicinal chemistry. Synthesis and Chemical ReactionsThe synthesis of 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Synthesis Steps
Biological Activities and ApplicationsCompounds like 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide are of significant interest in medicinal chemistry due to their potential therapeutic applications. The presence of a thiazole ring, known for its diverse biological activities, enhances the compound's pharmacological properties. Anticancer ActivityResearch indicates that thiazole-containing compounds can modulate pathways related to cell cycle regulation and apoptosis, making them valuable in cancer therapeutics. Derivatives of such compounds have shown activity against various cancer cell lines by inhibiting key enzymes involved in cell proliferation. Antimicrobial ActivityAlthough specific antimicrobial data for this compound are not detailed, thiazole derivatives generally exhibit promising antimicrobial properties against bacterial and fungal species . Characterization TechniquesTo fully understand the properties and biological activities of 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide, various analytical techniques are employed:
|
---|---|
CAS No. | 1799412-44-4 |
Product Name | 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide |
Molecular Formula | C17H10ClF2N3O2S2 |
Molecular Weight | 425.9 g/mol |
IUPAC Name | 4-[(4-chlorophenyl)-cyanomethyl]-2,5-difluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C17H10ClF2N3O2S2/c18-11-3-1-10(2-4-11)13(9-21)12-7-15(20)16(8-14(12)19)27(24,25)23-17-22-5-6-26-17/h1-8,13H,(H,22,23) |
Standard InChIKey | HMAUHYFQAUGNEP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(C#N)C2=CC(=C(C=C2F)S(=O)(=O)NC3=NC=CS3)F)Cl |
Canonical SMILES | C1=CC(=CC=C1C(C#N)C2=CC(=C(C=C2F)S(=O)(=O)NC3=NC=CS3)F)Cl |
PubChem Compound | 73424713 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume